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molecular formula C11H18ClNO B3029173 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride CAS No. 56490-93-8

1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride

Cat. No. B3029173
M. Wt: 215.72 g/mol
InChI Key: BXOCBNXPOIPDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902394B2

Procedure details

2-Methyl-1-(4-methoxyphenyl)-2-propanamine (19.0 g, 0.10 mol) was dissolved in tert-butyl methyl ether (200 mL) and cooled to 0° C. A solution of 1.3 M HCl in 1,4-dioxane (85 mL) was added through an addition funnel over a period of 10 min. After the addition was complete, stirring was continued for additional 20 min at 0° C. The resulting precipitate was collected by filtration through a sintered glass funnel. The solid was washed with tert-butyl methyl ether (3×50 mL), and dried in vacuum oven for 30 h at 40° C. to afford 21.0 g (92%) of 2-methyl-1-(4-methoxyphenyl)-2-propanamine hydrochloride as a white solid; 1H NMR (200 MHz, DMSO-d6) δ 7.14 (d, J=8.4 Hz, 2H), 6.88 (d, J=8.4 Hz, 2H), 3.72 (s, 3H), 2.80 (s, 2H), 1.17 (s, 6H); 13C NMR (50 MHz, DMSO-d6) δ 158.1, 131.4, 127.2, 113.6, 54.9, 53.7, 44.1, 24.6; ESI MS m/z 180 [C11H17NO+H]+.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH2:13])([CH3:12])[CH2:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][CH:5]=1.[ClH:14]>COC(C)(C)C.O1CCOCC1>[ClH:14].[CH3:12][C:2]([NH2:13])([CH3:1])[CH2:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][CH:5]=1 |f:4.5|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
CC(CC1=CC=C(C=C1)OC)(C)N
Name
Quantity
200 mL
Type
solvent
Smiles
COC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
85 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration through a sintered glass funnel
WASH
Type
WASH
Details
The solid was washed with tert-butyl methyl ether (3×50 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuum oven for 30 h at 40° C.
Duration
30 h

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Cl.CC(CC1=CC=C(C=C1)OC)(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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